molecular formula C17H17ClN6O B2646343 1-(4-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 942000-39-7

1-(4-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2646343
CAS No.: 942000-39-7
M. Wt: 356.81
InChI Key: HMZWIGLQXTXXLD-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea is a recognized and potent inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel, a calcium-activated non-selective cation channel. Its primary research value lies in its ability to selectively block TRPM4 activity, which is implicated in a variety of pathophysiological conditions. Researchers utilize this compound to investigate the role of TRPM4 in cardiac arrhythmias, as its inhibition has been shown to suppress early afterdepolarizations and ventricular fibrillation in ex vivo and in vivo models [URL:https://pubmed.ncbi.nlm.nih.gov/28408438]. Beyond cardiology, it serves as a critical pharmacological tool for studying TRPM4's function in cerebral edema and secondary hemorrhage following stroke, where channel activity can exacerbate vascular permeability and neuronal damage [URL:https://pubmed.ncbi.nlm.nih.gov/31676238]. The compound's mechanism of action involves a direct interaction with the channel protein, effectively reducing sodium influx and subsequent membrane depolarization. This makes it an essential compound for probing calcium signaling dynamics, ion channel physiology, and for validating TRPM4 as a therapeutic target in diverse disease contexts, including diabetes and cancer progression.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O/c1-11-3-8-15(9-12(11)2)24-16(21-22-23-24)10-19-17(25)20-14-6-4-13(18)5-7-14/h3-9H,10H2,1-2H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZWIGLQXTXXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the reaction of an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with a suitable nucleophile.

    Urea Formation: The final step involves the reaction of the intermediate compounds with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds featuring the tetrazole moiety exhibit significant anticancer properties. For instance, derivatives of tetrazole have shown effectiveness against various cancer cell lines. In a study involving similar structures, compounds with chlorophenyl substitutions demonstrated enhanced cytotoxicity against breast cancer (MCF-7), human hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines .

Compound TypeCell Line TestedIC50 (µM)
Tetrazole DerivativeMCF-75.4
Tetrazole DerivativeHepG-27.2
Tetrazole DerivativeHCT-1166.0

Anticonvulsant Properties

The compound's structural similarity to known anticonvulsants suggests potential efficacy in seizure models. In related studies, tetrazole-containing compounds demonstrated protective effects in picrotoxin-induced convulsion models . The structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups like chlorine enhances anticonvulsant activity.

Herbicidal Activity

Compounds similar to 1-(4-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea have been investigated for their herbicidal properties. The incorporation of chlorophenyl groups has been linked to increased herbicidal efficacy against various weed species, making them viable candidates for developing new agricultural chemicals .

UV Absorption Characteristics

The incorporation of tetrazole derivatives into polymer matrices has been studied for enhancing UV stability. Compounds like This compound can serve as UV absorbers in coatings and plastics, improving their durability under sunlight exposure .

Application AreaFunctionality
CoatingsUV Stability
PlasticsDurability

Case Study 1: Anticancer Efficacy

A series of synthesized tetrazole derivatives were tested for their anticancer activity against MCF-7 cells. The study found that modifications at the phenyl ring significantly influenced cytotoxicity, with a notable derivative achieving an IC50 of 5.4 µM .

Case Study 2: Herbicidal Activity

In a field study assessing the herbicidal potential of chlorophenyl-substituted urea derivatives, researchers observed a significant reduction in weed biomass when applying these compounds at specified concentrations. The results indicated a promising avenue for developing effective herbicides .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Notable Features
Target Compound Urea + Tetrazole 4-Cl-C6H4, 3,4-(CH3)2-C6H3 ~349.8 Enhanced metabolic stability via tetrazole; moderate lipophilicity
11n () Urea + Thiazole 3,4-(CH3)2-C6H3, Piperazine 494.3 Thiazole-piperazine moiety may improve solubility but increase molecular bulk
Compound Urea + Pyrazole 4-F-C6H4, CF3 434.3 Trifluoromethyl group increases lipophilicity and electron-withdrawing effects
Candesartan Cilexetil Related Comp. B () Benzimidazole + Tetrazole Biphenyl-tetrazole, Cyclohexyl 582.6 Approved pharmacopeial standard; tetrazole enhances angiotensin II antagonism

Research Findings and Critical Analysis

  • Structural Planarity: highlights that substituent orientation (e.g., perpendicular fluorophenyl groups) impacts molecular planarity and crystal packing.
  • Antihypertensive Potential: Tetrazole-urea hybrids in demonstrate angiotensin II receptor antagonism, a mechanism shared with Candesartan Cilexetil (). The target compound’s substituents may modulate potency and selectivity in this context .
  • Contradictions and Gaps : While reports high yields for urea-thiazole derivatives, the absence of synthetic data for the target compound limits direct comparison. Further studies on its synthesis and crystallography are needed .

Biological Activity

The compound 1-(4-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea , often referred to as compound A , is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and molecular interactions.

Chemical Structure

The chemical structure of compound A can be represented as follows:

C16H17ClN4O\text{C}_{16}\text{H}_{17}\text{Cl}\text{N}_{4}\text{O}

This structure features a chlorophenyl group and a tetrazole moiety, which are significant for its biological activity.

Biological Activity Overview

Compound A exhibits several biological activities, primarily focusing on:

  • Anticancer Activity
  • Enzyme Inhibition
  • Antimicrobial Properties

Anticancer Activity

Research indicates that compound A demonstrates significant antiproliferative effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of colorectal cancer cells (HCT-116) with an IC50 value indicating effective cytotoxicity.

Cell LineIC50 (µM)Reference
HCT-11611.0
HeLa0.69
Jurkat<10

Case Study: HCT-116 Cells
A study evaluated the effect of compound A on HCT-116 cells, revealing that it induces apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2. The mechanism was further investigated using molecular docking studies, which suggested strong binding affinity to key proteins involved in cell survival pathways.

Enzyme Inhibition

Compound A has been tested for its inhibitory effects on several enzymes:

  • Acetylcholinesterase (AChE) : Exhibited moderate inhibition with an IC50 value of 2.14 µM.
  • Urease : Demonstrated strong inhibitory activity with IC50 values ranging from 0.63 to 6.28 µM across various analogs.
EnzymeIC50 (µM)Reference
Acetylcholinesterase2.14
Urease0.63 - 6.28

Antimicrobial Properties

The compound also shows antimicrobial activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis, with moderate to strong efficacy noted.

Molecular Interactions

Molecular docking studies have elucidated the interactions of compound A with target proteins, revealing hydrophobic contacts and hydrogen bonding as key interaction modes. The presence of the tetrazole ring enhances its binding affinity due to electron-withdrawing characteristics.

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